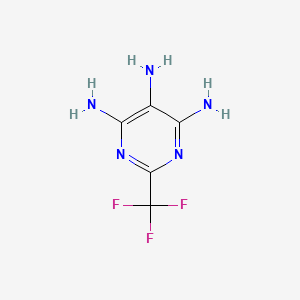

2-(Trifluoromethyl)pyrimidine-4,5,6-triamine

Description

2-(Trifluoromethyl)pyrimidine-4,5,6-triamine is a chemical compound with the molecular formula C5H6F3N5. It is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further substituted with three amino groups at positions 4, 5, and 6.

Properties

IUPAC Name |

2-(trifluoromethyl)pyrimidine-4,5,6-triamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N5/c6-5(7,8)4-12-2(10)1(9)3(11)13-4/h9H2,(H4,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUKRNCUVXBFJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1N)C(F)(F)F)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40324555 | |

| Record name | 2-(trifluoromethyl)pyrimidine-4,5,6-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40324555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2927-11-9 | |

| Record name | NSC407048 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(trifluoromethyl)pyrimidine-4,5,6-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40324555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate, followed by amination reactions using ammonia or amines under controlled conditions .

Industrial Production Methods

Industrial production of 2-(Trifluoromethyl)pyrimidine-4,5,6-triamine may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)pyrimidine-4,5,6-triamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

2-(Trifluoromethyl)pyrimidine-4,5,6-triamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)pyrimidine-4,5,6-triamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated pyrimidines and pyridines, such as 2-fluoro-4-(trifluoromethyl)pyridine and 2,4-dichloro-5-(trifluoromethyl)pyrimidine .

Uniqueness

2-(Trifluoromethyl)pyrimidine-4,5,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three amino groups on the pyrimidine ring, along with the trifluoromethyl group, makes it a versatile compound for various applications .

Biological Activity

2-(Trifluoromethyl)pyrimidine-4,5,6-triamine is an organic compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This triamine derivative of pyrimidine has garnered attention due to its potential therapeutic applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

- IUPAC Name : this compound

- CAS Number : 2927-11-9

- Molecular Formula : C7H7F3N5

- Molecular Weight : 224.16 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as an inhibitor of certain enzymes involved in nucleotide metabolism, thereby affecting cellular proliferation and survival. Notably, the trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to increased bioavailability in pharmacological applications.

Antimicrobial Activity

Recent studies have demonstrated the compound's effectiveness against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| MRSA | 4 |

| VRE | 8 |

| E. coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that this compound could be a promising candidate for developing new antibiotics, particularly against resistant strains like MRSA and VRE .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

A study investigated the effects of this compound on several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 10 |

| HeLa (Cervical) | 12 |

| A549 (Lung) | 15 |

The compound exhibited selective toxicity toward cancer cells while sparing normal cells, making it a potential candidate for further development in cancer therapy .

Research Findings

Several research articles have explored the synthesis and biological evaluation of this compound:

- Synthesis Techniques : Various synthetic routes have been developed to produce this compound efficiently. These methods often involve multi-step reactions starting from commercially available pyrimidines.

- Biological Evaluation : Comprehensive screening assays have been conducted to assess the compound's pharmacological profile. These include enzyme inhibition assays and cytotoxicity tests against different cell lines.

- Structure-Activity Relationship (SAR) : Investigations into the structural modifications of the triamine core have led to derivatives with enhanced activity and selectivity for specific biological targets .

Q & A

Basic: What are the most reliable synthetic routes for 2-(Trifluoromethyl)pyrimidine-4,5,6-triamine?

Methodological Answer:

A microwave-assisted one-step condensation reaction is a high-yield approach. For example, pyrimidine-4,5,6-triamine derivatives can be synthesized by reacting functionalized carboxylic acids (e.g., 2-(benzo[d][1,3]dioxol-5-yl)acetic acid) with pyrimidine-4,5,6-triamine under microwave irradiation (220°C, 15 min) using P(OPh)₃ in pyridine, achieving yields up to 87% . For trifluoromethyl substitution, nucleophilic trifluoromethylation or halogen-exchange reactions using CF₃Cu reagents may be applied post-synthesis. Purification via column chromatography (e.g., silica gel, THF/ethyl acetate eluent) is critical to isolate the target compound .

Basic: How can the purity and structural integrity of this compound be validated?

Methodological Answer:

Combine multiple analytical techniques:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₅H₅F₃N₅, exact mass 193.0102) .

- X-ray Crystallography: Resolve crystal structure to verify substituent positions (e.g., pyrimidine ring geometry and trifluoromethyl orientation) .

- HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- ¹H/¹⁹F NMR: Identify characteristic peaks (e.g., NH₂ protons at δ 6.8–7.2 ppm; CF₃ signal at δ -60 to -65 ppm in ¹⁹F NMR) .

Advanced: How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The electron-withdrawing CF₃ group enhances the electrophilicity of adjacent carbon atoms, facilitating nucleophilic attacks. For example, in Suzuki-Miyaura coupling, the C4/C6 amino groups may act as directing groups, while the CF₃ group stabilizes transition states via inductive effects. However, steric hindrance from CF₃ can reduce reactivity at C2. Controlled experiments with non-fluorinated analogs (e.g., 2-methylpyrimidine-4,5,6-triamine) show slower reaction kinetics, confirming CF₃’s electronic effects .

Advanced: What strategies mitigate competing side reactions during functionalization of this compound?

Methodological Answer:

- Protection of Amino Groups: Use Boc or Fmoc protecting groups to prevent undesired azo coupling or oxidation during cross-coupling reactions .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF, THF) minimize proton exchange and stabilize intermediates.

- Temperature Control: Lower temperatures (0–5°C) reduce dimerization or trifluoromethyl group hydrolysis .

- Catalyst Screening: Pd(OAc)₂/XPhos systems improve selectivity in C–N bond formations compared to traditional Pd(PPh₃)₄ .

Advanced: How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influenced by CF₃ .

- Molecular Docking: Simulate binding affinities with target enzymes (e.g., soluble guanylate cyclase) using PyMOL or AutoDock. The CF₃ group may enhance hydrophobic interactions in binding pockets .

- QSAR Studies: Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs (e.g., IC₅₀ values for kinase inhibition) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Waste Disposal: Segregate halogenated waste (due to CF₃) and neutralize acidic byproducts before disposal via certified hazardous waste services .

- Storage: Keep under inert gas (Ar/N₂) at -20°C to prevent decomposition .

Advanced: How to resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

- Reproduce Conditions: Ensure identical solvent, temperature, and concentration as literature sources (e.g., DMSO-d₆ vs. CDCl₃ shifts NH₂ peaks) .

- Isotopic Labeling: Use ¹⁵N-labeled samples to assign overlapping NH₂ signals in crowded NMR regions .

- Collaborative Validation: Cross-check data with multiple labs or databases (e.g., NIST Chemistry WebBook for reference IR/MS spectra) .

Advanced: What role does this compound play in medicinal chemistry?

Methodological Answer:

It serves as a versatile scaffold for kinase inhibitors and sGC stimulators. For example:

- Anticancer Agents: Derivatives with arylazo or pyrazolyl groups exhibit nanomolar IC₅₀ against EGFR mutants .

- PAH Therapeutics: Analogues like Riociguat (a sGC stimulator) share structural motifs, suggesting potential for pulmonary hypertension treatment .

- Probe Molecules: Fluorescent tagging (e.g., BODIPY conjugation) enables real-time tracking of target engagement in cellular assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.